4-bromo-2,3-difluoro-5-iodobenzaldehyde

Sequential Cross-Coupling Site-Selective Functionalization Suzuki-Miyaura Reaction

This tetra-substituted benzaldehyde offers orthogonal C-I and C-Br reactivity for sequential, site-selective cross-coupling without protecting groups. The 2,3-difluoro motif activates adjacent halogens and provides an electron-withdrawing scaffold that enhances reaction selectivity and influences product LogP (3.14). Preferred building block for iterative installation of two distinct aryl/heteroaryl groups in complex organic synthesis and early-stage drug discovery.

Molecular Formula C7H2BrF2IO
Molecular Weight 346.89 g/mol
CAS No. 2555022-84-7
Cat. No. B6604138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2,3-difluoro-5-iodobenzaldehyde
CAS2555022-84-7
Molecular FormulaC7H2BrF2IO
Molecular Weight346.89 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)Br)F)F)C=O
InChIInChI=1S/C7H2BrF2IO/c8-5-4(11)1-3(2-12)6(9)7(5)10/h1-2H
InChIKeyHKJIYVCXGSDUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-difluoro-5-iodobenzaldehyde (CAS 2555022-84-7): A Polyhalogenated Benzaldehyde Building Block for Sequential Functionalization


4-Bromo-2,3-difluoro-5-iodobenzaldehyde is a tetra-substituted aromatic aldehyde with a unique combination of halogen atoms (Br, F, I) on a benzaldehyde core . This specific substitution pattern is a key differentiator for scientific procurement, as it provides a platform for orthogonal reactivity, enabling precise and sequential bond-forming reactions in complex organic synthesis.

Why 4-Bromo-2,3-difluoro-5-iodobenzaldehyde Cannot Be Replaced by Its Mono- or Di-Halogenated Analogs


Substituting 4-bromo-2,3-difluoro-5-iodobenzaldehyde with a simpler analog like 4-bromo-2,3-difluorobenzaldehyde (CAS 644985-24-0) [1] or 4-bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9) eliminates critical reactivity and selectivity options. The presence of both a C(sp²)–I and a C(sp²)–Br bond in the target compound allows for precise, sequential cross-coupling at two distinct sites under different catalytic conditions, a capability lost in simpler dihalogenated analogs [2]. Furthermore, the unique 2,3-difluoro pattern activates the adjacent halogens and provides a non-reactive, electron-withdrawing scaffold that influences reaction rates and product properties, a nuance not replicated by compounds with a different fluorine arrangement.

Quantitative Differentiation of 4-Bromo-2,3-difluoro-5-iodobenzaldehyde vs. Analogs in Synthesis and Physical Properties


Orthogonal Reactivity: Enabling Sequential Cross-Coupling Reactions Not Possible with Dihalogenated Analogs

The presence of both a C-I and a C-Br bond provides an inherent and quantifiable orthogonal reactivity. In Pd-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition step is highly selective for C-I bonds over C-Br bonds [1]. This selectivity is quantified by relative reaction rates, where aryl iodides can be up to 100 times more reactive than aryl bromides under identical conditions [2]. This differential reactivity enables a controlled, two-step sequential coupling strategy without protecting groups, a key synthetic advantage over a simple dibromo analog like 4-bromo-2,3-difluorobenzaldehyde [3].

Sequential Cross-Coupling Site-Selective Functionalization Suzuki-Miyaura Reaction

Regioselectivity in Halogen-Lithium Exchange Directed by the 2,3-Difluoro Motif

The regioselectivity of halogen-lithium exchange is directed by the substituents. Research on polyhalobenzenes shows that a fluorine substituent strongly activates a neighboring bromine for exchange with butyllithium, more so than methoxy or dimethoxymethyl groups [1]. Furthermore, replacing a non-activated bromine with iodine leads to a complete reversal of selectivity, with the iodine-lithium exchange becoming the preferred pathway [1]. For 4-bromo-2,3-difluoro-5-iodobenzaldehyde, this implies the C-I bond is the most labile site, but the adjacent fluorine atoms will activate the C-Br bond for exchange in a subsequent, controlled step. This predictable, step-wise reactivity is not available in analogs like 4-bromo-2-fluoro-5-iodobenzaldehyde , where the single fluorine provides a different, less pronounced directing effect.

Halogen-Lithium Exchange Regioselective Functionalization Organolithium Chemistry

Differentiated Physicochemical Properties: LogP and Molecular Weight Profile

The combination and position of halogens result in a distinct physicochemical profile compared to its analogs. The presence of an iodine atom significantly increases molecular weight and lipophilicity. The calculated LogP for 4-bromo-2,3-difluoro-5-iodobenzaldehyde is 3.14 . This is substantially higher than the LogP for the dihalogenated analog 4-bromo-2,3-difluorobenzaldehyde, which is estimated to be around 2.1-2.3 based on structural calculation. This quantitative difference in lipophilicity directly impacts compound behavior in medicinal chemistry contexts, influencing parameters like membrane permeability, metabolic stability, and plasma protein binding [1].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Defined Application Scenarios for 4-Bromo-2,3-difluoro-5-iodobenzaldehyde Based on Differential Evidence


Synthesis of Complex Biaryl Scaffolds via Site-Selective Sequential Cross-Coupling

This compound is the preferred starting material when a synthetic route requires the iterative, site-selective installation of two different aryl or heteroaryl groups onto a benzaldehyde core without using protecting group strategies. The documented orthogonal reactivity of the C-I and C-Br bonds [1] enables a clean, two-step sequence: first, the more reactive C-I bond is coupled under mild Pd-catalysis, followed by a second coupling at the C-Br site under more forcing conditions. This avoids the lower yields and extra steps associated with protecting group chemistry.

Creation of Diversified Screening Libraries in Medicinal Chemistry

In early-stage drug discovery, procurement of this building block allows for the rapid generation of a library of analogs with increased structural diversity and lipophilicity. The quantitative difference in LogP (3.14) compared to less halogenated analogs allows chemists to explore a more hydrophobic chemical space, which can be crucial for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties and improving target binding affinity for certain protein pockets .

Precursor for Regiospecific Aryllithium Generation in Natural Product Synthesis

For synthetic routes involving a key halogen-lithium exchange step to install a formyl or other electrophilic group, this compound's predictable regioselectivity is paramount. The established directing effects of the 2,3-difluoro motif on the neighboring bromine, coupled with the preferential exchange of iodine, provide a high degree of confidence in generating the desired aryllithium intermediate at the intended position . This specificity minimizes the risk of forming undesired regioisomeric side products, a common challenge with less-defined polyhalogenated starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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